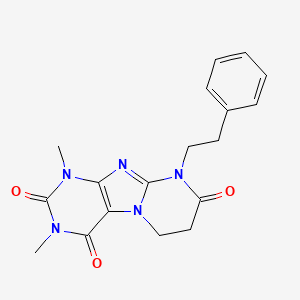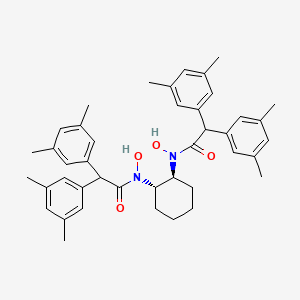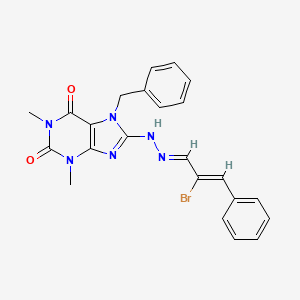![molecular formula C28H30N4O6S2 B12053845 {2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)
{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE is a complex organic compound with the molecular formula C28H30N4O6S2. It is known for its unique structure, which includes two morpholine sulfonyl groups attached to a fluorene backbone, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE typically involves multiple steps, starting with the preparation of the fluorene backbone. The morpholine sulfonyl groups are then introduced through sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful attachment of these groups.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The morpholine sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE exerts its effects is not well-documented. its interactions with molecular targets likely involve the morpholine sulfonyl groups and the fluorene backbone, which can participate in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,7-BIS(1-AZEPANYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE
- 2-(2,7-BIS(1-PIPERIDINYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE
- 2,7-BIS((2,6-DIMETHYL-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-ONE OXIME
Propriétés
Formule moléculaire |
C28H30N4O6S2 |
|---|---|
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
2-[2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]fluoren-9-ylidene]propanedinitrile |
InChI |
InChI=1S/C28H30N4O6S2/c1-17-13-31(14-18(2)37-17)39(33,34)22-5-7-24-25-8-6-23(40(35,36)32-15-19(3)38-20(4)16-32)10-27(25)28(26(24)9-22)21(11-29)12-30/h5-10,17-20H,13-16H2,1-4H3 |
Clé InChI |
RJTGGYOXILNZEP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-(4-bromophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2-propenenitrile](/img/structure/B12053763.png)


![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12053782.png)
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12053789.png)

![4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053809.png)



![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053842.png)


